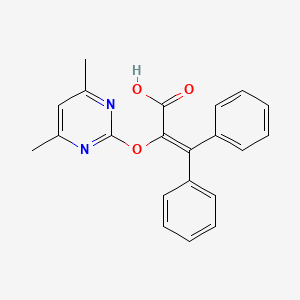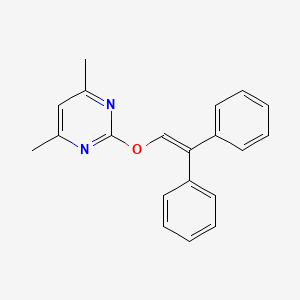
Losartan Impurity 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Losartan Impurity 2 is a byproduct found in the synthesis of losartan, a medication primarily used to treat high blood pressure and to protect the kidneys from damage due to diabetes. This impurity is significant because it can affect the purity and efficacy of the final pharmaceutical product. The presence of impurities in drug substances is a critical concern for regulatory agencies, as they can impact the safety and effectiveness of the medication.
Preparation Methods
The preparation of Losartan Impurity 2 involves several synthetic routes and reaction conditions. One method involves the alkylation of losartan during its production process. This impurity is formed as a result of side reactions that occur during the synthesis of losartan. The preparation method typically includes the following steps:
Alkylation Reaction: The reaction involves the use of alkylating agents under controlled conditions to produce the impurity.
Isolation and Purification: High-performance liquid chromatography (HPLC) is often used to isolate and purify the impurity from the reaction mixture.
Characterization: Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize the impurity
Chemical Reactions Analysis
Losartan Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the impurity. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds by the addition of water. .
Scientific Research Applications
Losartan Impurity 2 has several scientific research applications, including:
Pharmaceutical Research: It is used to study the impurity profile of losartan and to ensure the safety and efficacy of the drug.
Analytical Chemistry: It serves as a reference standard for the development and validation of analytical methods for impurity detection.
Toxicology Studies: It is used to assess the potential toxic effects of impurities in pharmaceutical products.
Regulatory Compliance: It helps in meeting the stringent regulatory requirements for impurity identification and quantification in drug substances .
Mechanism of Action
The mechanism of action of Losartan Impurity 2 is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. its presence can influence the overall pharmacological profile of losartan by potentially interacting with the angiotensin II receptor or other molecular targets. Further research is needed to fully understand its effects and interactions .
Comparison with Similar Compounds
Losartan Impurity 2 can be compared with other impurities found in sartan drugs, such as:
Irbesartan Impurity: Similar to losartan impurity, it is formed during the synthesis of irbesartan.
Valsartan Impurity: Formed during the synthesis of valsartan, it shares a similar chemical structure with losartan impurity.
Candesartan Impurity: Another impurity found in the synthesis of candesartan, it also shares structural similarities with losartan impurity. This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of losartan
Properties
CAS No. |
1407521-00-9 |
|---|---|
Molecular Formula |
C22H20ClN3O |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-[4-[(2-butyl-5-chloro-4-formylimidazol-1-yl)methyl]phenyl]benzonitrile |
InChI |
InChI=1S/C22H20ClN3O/c1-2-3-8-21-25-20(15-27)22(23)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3 |
InChI Key |
YGFYCMCIBMLOOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)Cl)C=O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


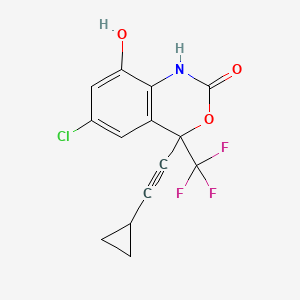
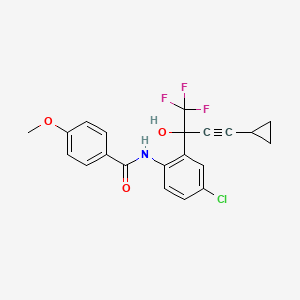
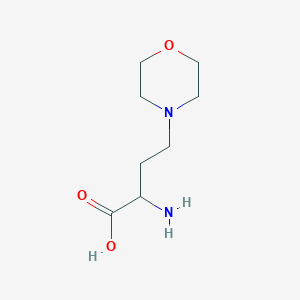
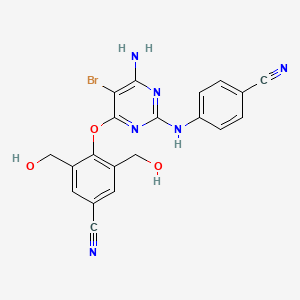
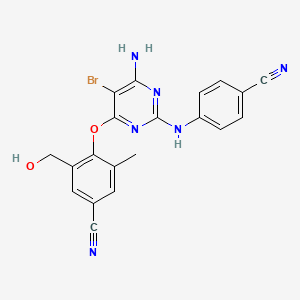
![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B600906.png)
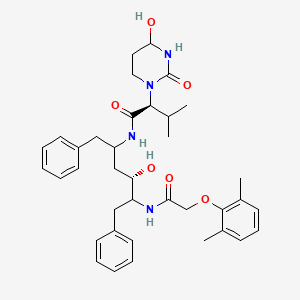
![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)
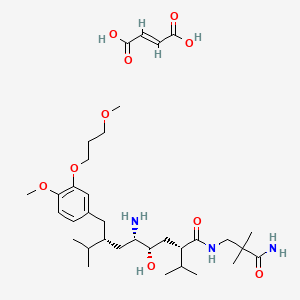

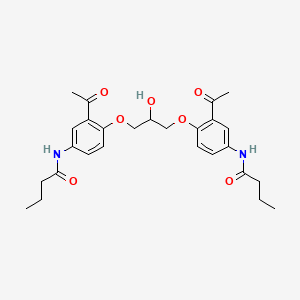
![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)
